molecular formula C15H17NO3S B5542409 N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide

N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide

Cat. No.: B5542409
M. Wt: 291.4 g/mol
InChI Key: STRNETJOZOQLLA-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-2-(2-thienyl)acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxybenzyl group attached to the nitrogen atom of the acetamide backbone and a 2-thienyl (thiophene) substituent at the α-carbon. The compound’s structure combines methoxy aromatic groups with a heterocyclic thienyl moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-18-13-6-5-11(8-14(13)19-2)10-16-15(17)9-12-4-3-7-20-12/h3-8H,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRNETJOZOQLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330665
Record name N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878227-19-1
Record name N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.

    Acetamide Formation: The benzyl intermediate is then reacted with 2-thiopheneacetic acid under amide formation conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated purification systems to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of N-(3,4-dimethoxybenzyl)-2-(2-thienyl)ethylamine.

    Substitution: Formation of halogenated or nitrated derivatives of the thienyl ring.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and thienyl ring can participate in various interactions, such as hydrogen bonding or π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Their Implications

Methoxy-Substituted Analogs

N-(2,2-Dimethoxyethyl)-N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide ()

  • Structure : Features three methoxy groups (on both aromatic rings) and a dimethoxyethyl chain.
  • Synthetic Efficiency : Achieved 77% yield via amide acetal synthesis, indicating robust synthetic accessibility compared to simpler acetamides.
  • Biological Relevance : The high methoxy content may enhance lipophilicity and membrane permeability, though specific activity data are unavailable .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide () Structure: Combines a 3,4-dimethoxyphenethyl group with a sulfonamide-phenoxy moiety. The sulfonamide group may enhance target specificity compared to the thienyl group in the parent compound .

Halogenated and Fluorinated Derivatives

N-(3,4-Dimethoxybenzyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide () Structure: Incorporates a trifluoromethyl group and a 4-hydroxyphenethyl chain. The hydroxyl group introduces hydrogen-bonding capacity, which may affect solubility and receptor interactions .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

  • Structure : Substitutes the thienyl group with a dichlorophenyl ring and a thiazole moiety.
  • Crystal Packing : The dichlorophenyl and thiazole rings form a twisted conformation (61.8° dihedral angle), influencing solid-state stability. N–H⋯N hydrogen bonds create inversion dimers, which may correlate with enhanced crystallinity and shelf life .
Heterocyclic Modifications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide () Structure: Replaces the thienyl group with a benzothiazole-sulfanyl unit.

N-(4-Nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide () Structure: Features a nitro group and a benzothiazine ring.

Comparative Analysis of Key Properties

Compound Key Substituents Notable Properties Potential Applications Ref.
Target Compound 3,4-Dimethoxybenzyl, 2-thienyl Balanced lipophilicity, heterocyclic diversity Antiviral, CNS-targeting agents -
Multiple methoxy groups High synthetic yield (77%) Lead compound for optimization
Sulfonamide-phenoxy ACE2 inhibition (-5.51 kcal/mol) COVID-19 therapeutics
Trifluoromethyl, hydroxyl Enhanced metabolic stability Enzyme inhibitors
Dichlorophenyl, thiazole Stable crystal packing Antibacterial agents

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide is an organic compound notable for its potential biological activities. It features a benzyl group with methoxy substitutions and an acetamide linked to a thienyl ring. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its possible applications in treating diseases such as cancer and infections.

Chemical Structure and Properties

  • Molecular Formula : C13H15NO3S
  • CAS Number : 878227-19-1
  • Solubility : Approximately 42.6 µg/mL at pH 7.4.

The unique structure of this compound allows it to engage in various chemical interactions, which can influence its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. Its mechanism of action may involve the inhibition of specific cancer cell proliferation pathways.

In Vitro Studies

In vitro assessments have shown that this compound can inhibit the growth of several cancer cell lines. For instance:

  • Breast Cancer Cell Lines : Demonstrated significant inhibition rates.
  • Colon Cancer Cell Lines : Showed moderate activity against colon cancer cells.

The exact IC50 values for these activities are still under investigation but preliminary results suggest a potential for further development as an anticancer agent .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. The compound's efficacy against various bacterial strains indicates its potential as a therapeutic agent in treating infections.

Case Studies

  • Study on Bacterial Inhibition : A study evaluated the antimicrobial effects of this compound against common pathogens and found it exhibited notable activity, suggesting its potential use in antibiotic formulations.
  • Comparative Analysis : When compared with similar compounds, this compound showed superior antimicrobial effects, particularly against Gram-positive bacteria.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Interaction : It could interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer and antimicrobial
N-(3,4-dimethoxybenzyl)-2-(2-furyl)acetamideStructureModerate anticancer activity
N-(3,4-dimethoxybenzyl)-2-phenylacetamideStructureLower antimicrobial activity

This table illustrates how the presence of different substituents affects the biological activities of these compounds.

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